![molecular formula C22H25N3O3 B5781566 N,N-diethyl-3-methoxy-4-[(3-methyl-2-quinoxalinyl)methoxy]benzamide](/img/structure/B5781566.png)
N,N-diethyl-3-methoxy-4-[(3-methyl-2-quinoxalinyl)methoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-3-methoxy-4-[(3-methyl-2-quinoxalinyl)methoxy]benzamide, commonly known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. DMQX has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Wirkmechanismus
DMQX acts as a competitive antagonist of the AMPA receptor, binding to the receptor and preventing the binding of glutamate, the endogenous ligand. This results in a reduction in the activity of the receptor and a decrease in the flow of ions across the membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMQX depend on the specific experimental conditions and the target tissue or organ. In general, DMQX has been shown to inhibit excitatory synaptic transmission, reduce the amplitude and frequency of spontaneous excitatory postsynaptic currents, and decrease the induction of long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMQX is its high potency and selectivity for the AMPA receptor, which allows for precise and specific manipulation of receptor function. However, DMQX also has some limitations, including its relatively short duration of action and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving DMQX. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used to study the role of the receptor in more detail. Another direction is the investigation of the therapeutic potential of AMPA receptor antagonists in the treatment of neurological and psychiatric disorders, such as epilepsy, stroke, and depression. Finally, the use of DMQX in combination with other compounds, such as NMDA receptor antagonists or modulators of intracellular signaling pathways, may provide new insights into the complex mechanisms underlying synaptic plasticity and learning and memory.
Synthesemethoden
DMQX can be synthesized through a multi-step process starting from 3-methoxybenzaldehyde and 3-methylquinoxaline-2-carboxylic acid. The process involves several chemical reactions, including esterification, amidation, and reduction, and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
DMQX has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. DMQX has also been used to investigate the effects of drugs and other compounds on AMPA receptor function.
Eigenschaften
IUPAC Name |
N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-5-25(6-2)22(26)16-11-12-20(21(13-16)27-4)28-14-19-15(3)23-17-9-7-8-10-18(17)24-19/h7-13H,5-6,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXKQBMMWAXEOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OCC2=NC3=CC=CC=C3N=C2C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.